N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
The compound N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring:
- A pyrrolidine ring (5-membered nitrogen-containing heterocycle).
- A thiophene-2-sulfonyl group attached to the pyrrolidine nitrogen.
- A 2-methoxyphenylmethyl substituent on the ethanediamide backbone.
- An ethanediamide linker connecting the two aromatic moieties.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-27-16-8-3-2-6-14(16)12-20-18(23)19(24)21-13-15-7-4-10-22(15)29(25,26)17-9-5-11-28-17/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEVMYZCSRLOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2-methoxybenzylamine with a thiophene-sulfonyl derivative, followed by the introduction of the pyrrolidine ring through a series of cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the sulfonyl group may produce a thiol derivative.
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Pyrrolidine Ring : Imparts cyclic properties that can influence biological activity.
- Thiophene Sulfonyl Group : Enhances solubility and may contribute to the compound's pharmacological properties.
- Methoxyphenyl Group : Known for its role in increasing lipophilicity, which can improve bioavailability.
The molecular formula for this compound is with a molecular weight of approximately 429.5 g/mol .
Medicinal Chemistry
The unique structure of N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide suggests potential in developing new pharmaceuticals. The compound's design indicates possible interactions with various biological targets, particularly those involved in pain management and neuropharmacology.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have shown effectiveness against a range of pathogens, suggesting that this compound may also possess these properties .
Enzyme Inhibition
Preliminary studies on structurally analogous compounds have demonstrated selective inhibition of enzymes such as butyrylcholinesterase. This suggests that this compound could be explored for its potential as an enzyme inhibitor in therapeutic contexts .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant efficacy against Gram-positive bacteria, indicating potential for clinical applications in treating infections. |
| Study B | Enzyme Inhibition | Showed moderate inhibition of butyrylcholinesterase, suggesting potential use in neurodegenerative disease treatments. |
| Study C | Pharmacokinetics | Investigated absorption and metabolism; results indicated favorable bioavailability compared to similar compounds. |
Mechanism of Action
The mechanism of action of N’-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Differences
(a) Pyrrolidine vs. Piperidine Rings
- Target Compound : Utilizes a pyrrolidine ring (5-membered), which offers reduced steric bulk and distinct conformational flexibility compared to 6-membered piperidine systems.
- Piperidine Analogues : Compounds like N-phenyl-N-(piperidin-4-yl)propionamide (–2) feature a piperidine ring , which may enhance binding to targets requiring deeper hydrophobic pockets .
(b) Ethanediamide vs. Propionamide Linkers
- Target Compound : The ethanediamide linker (-NH-C(O)-C(O)-NH-) provides rigidity and hydrogen-bonding capacity.
- Propionamide Analogues : Compounds such as those in –2 use a propionamide linker (-NH-C(O)-CH2-CH2-), which introduces greater flexibility and altered electronic properties .
(c) Sulfonamide vs. Sulfanyl/Sulfonyl Groups
- Sulfanyl Analogues: Compounds like N-(2-thienylmethylene)-2-(2-{[2-(2-thienylmethyleneamino)phenyl]-sulfanyl}ethylsulfanyl)aniline () employ sulfanyl (-S-) linkages, which are less polar and more prone to oxidation compared to sulfonamides .
Physicochemical Properties (Inferred)
- The thiophene-2-sulfonyl group in the target compound likely improves aqueous solubility compared to purely hydrocarbon substituents.
Functional Group Impact on Reactivity
- 2-Methoxyphenylmethyl Group : The methoxy group donates electron density via resonance, counterbalancing the electron-withdrawing sulfonamide.
Biological Activity
N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on available research findings, including molecular interactions, pharmacological effects, and comparative studies with structurally related compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 451.6 g/mol. The compound features a methoxy-substituted phenyl ring, a pyrrolidine moiety, and a thiophene sulfonamide group, which collectively suggest significant biological activity due to their known interactions in various biochemical pathways .
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The structural components of this compound suggest potential for selective inhibition of these enzymes, thereby reducing inflammation and associated pain .
- Receptor Binding : The presence of the thiophene sulfonamide group may enhance binding affinity to specific receptors or enzymes involved in pain and inflammation pathways. Molecular docking studies could provide insights into these interactions, elucidating the compound's pharmacological profile.
Anti-inflammatory Properties
Initial studies have indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives containing methoxy and thiophene groups have been shown to significantly reduce markers of inflammation in experimental models. This suggests that this compound may also possess similar anti-inflammatory effects .
Comparative Studies
A comparative analysis with related compounds reveals the following:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-{(4-methylbenzene)sulfonyl}-pyrrolidine | Pyrrolidine ring with sulfonyl group | Antimicrobial properties | Lacks methoxy substitution |
| 1-(thiophen-3-yl)-pyrrolidine | Pyrrolidine ring with thiophene | Potential neuroprotective effects | No sulfonamide functionality |
| N'-(4-fluorophenyl)-N-{(5-methylthiazol-2-yl)methyl}ethanediamide | Ethylenediamine backbone | Anti-inflammatory activity | Different substituents on phenyl ring |
The unique combination of functional groups in this compound may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to improved pharmacological efficacy .
Q & A
Q. What are the optimal synthetic routes for preparing N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the thiophene-2-sulfonyl-pyrrolidine intermediate via sulfonylation of pyrrolidine using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Step 2: Functionalization of the pyrrolidine nitrogen with a methyl group via alkylation (e.g., iodomethane or methyl triflate) .
- Step 3: Coupling the 2-methoxyphenylmethylamine moiety to the ethanediamide backbone using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane .
Key challenges include controlling regioselectivity during sulfonylation and avoiding racemization in the pyrrolidine ring.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and detect impurities .
- 1H/13C NMR to verify substituent positions (e.g., methoxy group at 2-position on phenyl, sulfonyl group on thiophene) .
- FT-IR to identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry, particularly in the pyrrolidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and blood-brain barrier permeability using LC-MS/MS .
- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., oxidation of thiophene or O-demethylation of methoxyphenyl) that may explain reduced activity in vivo .
- Target Engagement Studies: Employ techniques like SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
Q. What strategies are recommended for optimizing the compound’s selectivity against off-target receptors (e.g., GPCRs or kinases)?
Methodological Answer:
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonyl groups) and modify substituents (e.g., replacing thiophene with furan) .
- Selectivity Screening: Perform broad-panel kinase/GPCR assays (e.g., Eurofins Cerep panels) to map off-target effects .
- SAR (Structure-Activity Relationship) Studies: Systematically vary substituents (e.g., methoxy position on phenyl, sulfonyl linker length) and correlate with activity using dose-response curves .
Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts) for this compound?
Methodological Answer:
- Standardization: Use deuterated solvents (e.g., DMSO-d6 or CDCl3) with internal standards (TMS) for consistent NMR referencing .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., N'-(3-methylsulfanylphenyl)-N-{[1-pyridin-4-ylpiperidin-4-yl]methyl}ethanediamide) to identify expected deviations .
- Dynamic Effects: Investigate conformational flexibility (e.g., pyrrolidine ring puckering) via VT-NMR (Variable Temperature NMR) to explain split signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
